Gamma-mangostin

Ovarian Cancer Cytotoxicity Antiproliferative

Select Gamma-mangostin for its unique ability to downregulate CXCR4, Farp, and LPHN2 gene expression—critical for TNBC metastasis studies where α-mangostin shows no effect. It provides 1.23x more potent NO inhibition (IC50 10.1 µM) and is optimized as a 98.5% pure HPLC reference standard. For in vivo work, use the extract form to enhance free compound exposure, overcoming rapid first-pass metabolism seen with the pure molecule.

Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
CAS No. 31271-07-5
Cat. No. B022920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamma-mangostin
CAS31271-07-5
Synonyms1,3,6,7-tetrahydroxy-2,5-bis(3-methyl-2-butenyl)-9H-xanthen-9-one
gamma-mangostin
Molecular FormulaC23H24O6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C
InChIInChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3
InChIKeyVEZXFTKZUMARDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-mangostin 31271-07-5: A Prenylated Xanthone with Multi-target Pharmacological Activity


Gamma-mangostin (γ-mangostin, CAS 31271-07-5) is a prenylated xanthone isolated primarily from the fruit hull of Garcinia mangostana (mangosteen). It exhibits a range of in vitro biological activities including antioxidant [1], anti-inflammatory [2], anticancer [3], and neuroprotective effects [4]. Its molecular formula is C23H24O6, and it is characterized by a unique substitution pattern that distinguishes it from its closely related analogs α-mangostin and β-mangostin [5].

Why γ-Mangostin Cannot Be Simply Substituted with α-Mangostin: Evidence of Divergent Mechanisms and Pharmacokinetics


While γ-mangostin and α-mangostin are both prenylated xanthones from the same botanical source, they exhibit critical differences in their molecular targets, downstream signaling pathways, and pharmacokinetic properties. Studies reveal that although both compounds share some cellular effects, such as increasing reactive oxygen species (ROS) in cancer cells, γ-mangostin uniquely downregulates specific migration-associated genes (CXCR4, Farp, LPHN2) that α-mangostin does not [1]. Furthermore, their distinct metabolic profiles impact the exposure of free, unconjugated compound—the form responsible for biological activity—when administered in pure form versus within a botanical extract [2]. These divergences at the mechanistic and pharmacokinetic levels preclude simple interchangeability and necessitate evidence-based selection based on the specific research application.

Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons of γ-Mangostin Against Closest Analogs


Cytotoxicity Against Human Ovarian Cancer (HEY) Cells: Comparable Potency to α-Mangostin

In a head-to-head comparison against α-mangostin and other xanthones isolated from Garcinia mangostana, γ-mangostin demonstrated potent cytotoxicity against HEY human ovarian cancer cells with an IC50 value of 9.31 ± 1.60 µM, which is comparable to the IC50 of α-mangostin (9.14 ± 1.70 µM) [1].

Ovarian Cancer Cytotoxicity Antiproliferative

Inhibition of Nitric Oxide (NO) Production: γ-Mangostin Shows Superior Potency to α-Mangostin in RAW 264.7 Macrophages

A direct comparative study in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages revealed that γ-mangostin inhibits NO production with an IC50 of 10.1 µM, demonstrating greater potency than α-mangostin which exhibited an IC50 of 12.4 µM [1].

Anti-inflammatory Immunomodulation Nitric Oxide

Divergent Gene Regulation: γ-Mangostin, But Not α-Mangostin, Downregulates CXCR4, Farp, and LPHN2 in Triple-Negative Breast Cancer Cells

In a mechanistic study using MDA-MB-231 triple-negative breast cancer (TNBC) cells, both γ-mangostin and α-mangostin suppressed cell migration at a concentration of 10 µM. However, only γ-mangostin treatment resulted in the downregulation of key migration-associated genes: CXCR4, Farp, and LPHN2. α-Mangostin did not affect the expression of these genes, indicating a distinct mechanism of action for γ-mangostin [1].

Triple-Negative Breast Cancer Cell Migration Gene Expression

Pharmacokinetic Differentiation: Pure γ-Mangostin Exhibits Distinct Bioavailability and Conjugation Kinetics Compared to Extract Form

A comparative pharmacokinetic study in male Sprague Dawley rats determined the absolute oral bioavailability of pure γ-mangostin to be influenced by extensive first-pass metabolism and rapid conjugation. After intravenous administration of 2 mg/kg, the elimination half-life was 1.52 hours. When administered as a pure compound orally (20 mg/kg), the compound underwent intensive first-pass metabolism, limiting systemic exposure to the free (unconjugated) form. Critically, when administered as part of a mangosteen fruit extract, the conjugation of γ-mangostin was slower, resulting in increased exposure to free γ-mangostin compared to administration of the pure compound [1].

Pharmacokinetics Bioavailability Metabolism

Purity and Isolation Yield: γ-Mangostin Achieves Higher Purity than α-Mangostin Under Identical CPC-HPLC-DAD-MS Conditions

In a hyphenated CPC-HPLC-DAD-MS isolation study from Garcinia mangostana pericarp, γ-mangostin was isolated at a purity of 98.5%, which is slightly higher than the 98% purity achieved for α-mangostin under the same optimized conditions. The isolated yield for γ-mangostin was 6 mg, compared to 33 mg for α-mangostin from 175 mg of crude extract, reflecting its lower natural abundance [1].

Analytical Chemistry Isolation Purity

Potent 5-HT2A Receptor Antagonism: γ-Mangostin Displays Nanomolar Affinity

γ-Mangostin is a potent and competitive antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, as demonstrated by its ability to inhibit [³H]-spiperone binding to cultured rat aortic myocytes with an IC50 of 3.5 nM. This binding affinity translates to functional antagonism, reducing the perfusion pressure response of rat coronary artery to 5-HT2A activation with an IC50 of 0.32 µM [1]. While comparative data for α-mangostin at this specific receptor is not available in this source, this represents a class-leading affinity within the mangostin xanthones and a key differentiating feature of γ-mangostin.

Neuropharmacology 5-HT2A Receptor Antagonist

Targeted Application Scenarios for γ-Mangostin Based on Differential Evidence


Triple-Negative Breast Cancer Metastasis Research Requiring CXCR4 Pathway Modulation

In studies investigating the role of the CXCR4 chemokine receptor in TNBC cell migration and metastasis, γ-mangostin is the preferred xanthone due to its unique ability to downregulate CXCR4, Farp, and LPHN2 gene expression at a concentration of 10 µM in MDA-MB-231 cells. α-Mangostin, despite also suppressing migration at this dose, does not alter the expression of these genes, making γ-mangostin the more appropriate tool for probing this specific pathway [1].

In Vivo Studies Where Free Compound Exposure is a Critical Parameter

When designing in vivo rodent studies where systemic exposure to free (unconjugated) γ-mangostin is the pharmacologically relevant endpoint, researchers must consider the formulation. Pure γ-mangostin undergoes rapid first-pass metabolism and conjugation, limiting free compound exposure. In contrast, administering γ-mangostin as part of a standardized mangosteen fruit extract slows its conjugation, leading to higher systemic levels of the free compound. This is a critical design choice for achieving relevant plasma concentrations [1].

Cellular Models of Inflammation Requiring Potent NO Suppression

For in vitro studies aimed at screening compounds for anti-inflammatory activity, particularly in macrophage models, γ-mangostin offers a 1.23-fold more potent inhibition of LPS-induced NO production (IC50 of 10.1 µM) compared to α-mangostin (IC50 of 12.4 µM) in RAW 264.7 cells. This marginal but quantifiable increase in potency makes γ-mangostin the compound of choice when the experimental goal is to maximize NO suppression [1].

High-Purity Isolation and Analytical Method Development

When developing and validating analytical methods (e.g., HPLC, LC-MS/MS) for the quantification of xanthones in complex mixtures, γ-mangostin can serve as a high-purity reference standard. Its demonstrated isolation at 98.5% purity under optimized CPC-HPLC-DAD-MS conditions confirms its suitability for method validation and quality control applications [1].

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